molecular formula C15H8ClFO2 B2922742 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one CAS No. 527751-46-8

2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one

Cat. No.: B2922742
CAS No.: 527751-46-8
M. Wt: 274.68
InChI Key: RQTKBHAPLJZPJB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-fluoro-4H-chromen-4-one is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at the 2-position with a 2-chlorophenyl group and at the 6-position with a fluorine atom. The chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and influences electronic distribution.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-fluorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKBHAPLJZPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 6-fluoro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the presence of the fluoro and chlorophenyl groups can enhance its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one and related compounds:

Compound Name Substituents (Position) Key Features
Target Compound 2-(2-ClPh), 6-F Balanced lipophilicity; Cl (electron-withdrawing), F (metabolic stability)
2-(2-Fluorophenyl)-6-methyl-4H-chromen-4-one (Ev5, Ev19) 2-(2-FPh), 6-CH₃ Less electronegative (F vs. Cl); methyl increases steric hindrance
2-(4-Allyloxy-3-MeOPh)-6-F-4H-chromen-4-one (Ev11) 2-(4-allyloxy-3-MeOPh), 6-F Bulky, electron-rich substituents; potential for hydrogen bonding
2-(2-ClPh)-5-OH-6-NO₂-4H-chromen-4-one (Ev10) 2-(2-ClPh), 5-OH, 6-NO₂ Nitro (strong electron-withdrawing); hydroxy enhances solubility
6-Cl-7-[(2,4-diCl-Bn)O]-4-Ph-2H-chromen-2-one (Ev8) 6-Cl, 7-(2,4-diCl-BnO), 4-Ph High lipophilicity; benzyloxy group may affect membrane permeability
3-(2-Cl-6-FPh)-7-OH-2-Me-4H-chromen-4-one (Ev9) 3-(2-Cl-6-FPh), 7-OH, 2-Me Hydroxy and methyl groups alter hydrogen bonding and steric interactions

Physicochemical Properties

A comparative analysis of molecular weight, lipophilicity (logP), and hydrogen-bonding capacity:

Compound Molecular Weight logP (Predicted) H-Bond Acceptors H-Bond Donors
Target Compound 290.70 ~3.2 4 0
2-(2-FPh)-6-Me (Ev19) 254.26 ~3.0 3 0
2-(4-Allyloxy-3-MeOPh)-6-F (Ev11) 340.33 ~2.8 6 0
2-(2-ClPh)-5-OH-6-NO₂ (Ev10) 333.70 ~2.5 7 1
6-Cl-7-(2,4-diCl-BnO)-4-Ph (Ev8) 417.65 ~4.5 5 0
3-(2-Cl-6-FPh)-7-OH-2-Me (Ev9) 304.70 ~2.9 5 1

Key Observations :

  • The target compound exhibits moderate lipophilicity, suitable for balancing membrane permeability and solubility.
  • Nitro-substituted analogs (e.g., Ev10) have higher polarity due to the -NO₂ group but may face metabolic instability .

Biological Activity

2-(2-Chlorophenyl)-6-fluoro-4H-chromen-4-one, a derivative of chromone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of flavonoids, known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one typically involves the condensation of appropriate phenolic and carbonyl precursors under acidic conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one exhibit significant anticancer activity. For instance, a compound with a similar structure was shown to inhibit the growth of human non-small cell lung cancer cells (A549) with an IC50 value of 3.14 μM, indicating potent cytotoxicity . The mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Mechanism of Action
6l0.46Apoptosis induction via caspase activation
6k3.14Mitochondrial pathway activation
5-FU4.98DNA synthesis inhibition

Antimicrobial Activity

Flavonoids have also been noted for their antimicrobial properties. Compounds structurally related to 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one have shown effectiveness against various bacterial strains. For example, derivatives containing halogen substitutions have exhibited enhanced activity against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell membranes .

Study on Cytotoxic Effects

In a study assessing the cytotoxic effects of several flavonoids on A549 cells, it was found that halogen substitutions significantly increased cytotoxicity. The study indicated that 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one could serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of chromone derivatives against oxidative stress-induced neuronal damage. The study showed that compounds similar to 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one could scavenge reactive oxygen species (ROS) effectively, thus protecting neuronal cells from apoptosis induced by oxidative stress .

Table 2: Neuroprotective Activity

CompoundROS Scavenging Activity (%)Cell Viability (%)
CC185>80
CC270>70

The biological activity of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Antioxidant Activity : Scavenging ROS and reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-methylchromone derivatives with halogenated benzaldehydes under acidic or basic conditions. For example, analogous chromones are synthesized using N-acylation followed by dehydrative cyclization in pyridine . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity optimization requires strict control of stoichiometry, reaction temperature (80–100°C), and inert atmospheres to prevent oxidation. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. What safety protocols are critical when handling 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one?

  • Methodological Answer : Essential safety measures include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks.
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .
  • Spill management : Neutralize spills with activated carbon and dispose as hazardous waste.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one?

  • Methodological Answer : Discrepancies in bond lengths/angles often arise from twinning or disorder. Use SHELXL for refinement, employing restraints for geometrically similar moieties and the TWIN command for twinned crystals . Validate models with the PLATON toolkit (e.g., ADDSYM for missed symmetry). Cross-check against analogous structures (e.g., 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one ) to identify systematic errors.

Q. What strategies are effective for analyzing the cytotoxicity-structure relationship of fluorinated chromones?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies require:

  • Substituent variation : Synthesize analogs with substituents at positions 2, 6, and 7 (e.g., methoxy, halogens) .
  • Biological assays : Use MTT assays on cancer cell lines (e.g., HepG2) with DMSO stock solutions (40 mM, stored at –20°C) .
  • Computational modeling : Apply DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with IC50 values.

Q. Which analytical methods are suitable for detecting degradation byproducts of 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one?

  • Methodological Answer :

  • GC/MS-SIM : After derivatization (ethylation), use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Monitor m/z fragments specific to chlorophenyl and chromone moieties .
  • HPLC-DAD : Employ a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Gradient elution (acetonitrile:water 40:60 to 90:10) resolves hydroxylated byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for 2-(2-chlorophenyl)-6-fluoro-4H-chromen-4-one derivatives?

  • Methodological Answer :

  • Solvent effects : Confirm solvent choices (e.g., DMSO-d6 vs. CDCl3) as chemical shifts vary with polarity. For example, carbonyl peaks may shift upfield in DMSO .
  • Dynamic processes : Use variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation around the chlorophenyl-chromone bond).
  • Validation : Compare with computed NMR spectra (GIAO method at B3LYP/6-311+G(d,p)) to assign ambiguous signals .

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